molecular formula C13H10FNO3 B6387587 5-(3-Fluoro-4-methylphenyl)-6-hydroxynicotinic acid CAS No. 1261927-40-5

5-(3-Fluoro-4-methylphenyl)-6-hydroxynicotinic acid

Cat. No.: B6387587
CAS No.: 1261927-40-5
M. Wt: 247.22 g/mol
InChI Key: QQDSJMDIAIKCLX-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under the influence of a palladium catalyst . The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in various substituted derivatives.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-6-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylphenylboronic acid: Shares the fluorine and methyl substituents but differs in the functional group attached to the phenyl ring.

    6-Hydroxynicotinic acid: Lacks the fluorine and methyl substituents, making it less hydrophobic and potentially less bioactive.

Uniqueness

The unique combination of the fluorine atom, methyl group, and hydroxynicotinic acid moiety in 5-(3-Fluoro-4-methylphenyl)-6-hydroxynicotinic acid imparts distinct chemical and biological properties. This compound exhibits enhanced stability, binding affinity, and selectivity compared to its analogs, making it a valuable tool in various research fields.

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-7-2-3-8(5-11(7)14)10-4-9(13(17)18)6-15-12(10)16/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDSJMDIAIKCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CNC2=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687195
Record name 5-(3-Fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-40-5
Record name 5-(3-Fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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